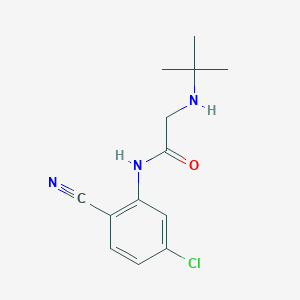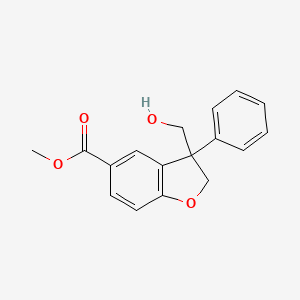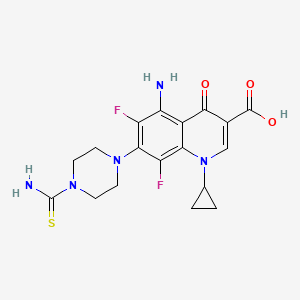
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromofluorophenyl moiety, and a nitrophenylsulfonamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including tert-butyl carbamate, 3-bromo-5-fluoroaniline, and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 3-bromo-5-fluoroaniline. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product.
Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity. .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylsulfonamido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. .
Scientific Research Applications
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group, used in similar applications.
Carbamic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications.
Properties
Molecular Formula |
C19H21BrFN3O6S |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C19H21BrFN3O6S/c1-19(2,3)30-18(25)23-15(12-8-13(20)10-14(21)9-12)11-22-31(28,29)17-7-5-4-6-16(17)24(26)27/h4-10,15,22H,11H2,1-3H3,(H,23,25)/t15-/m1/s1 |
InChI Key |
DVCLPCIUOHZEFO-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


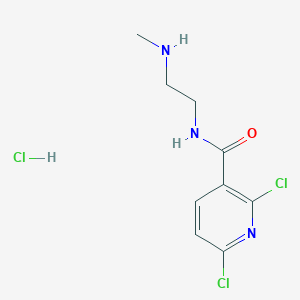
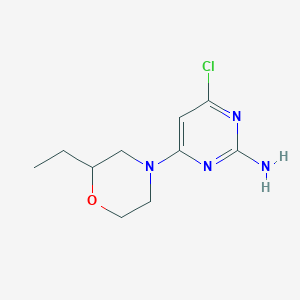
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
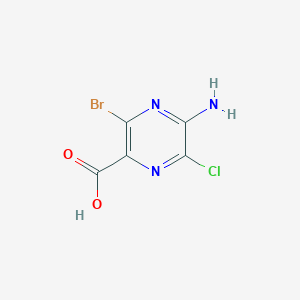
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
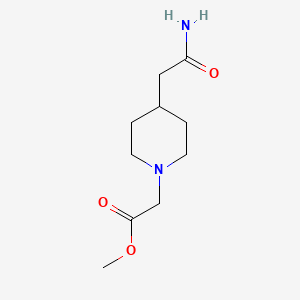
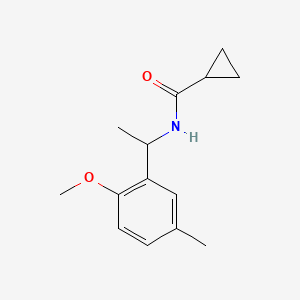
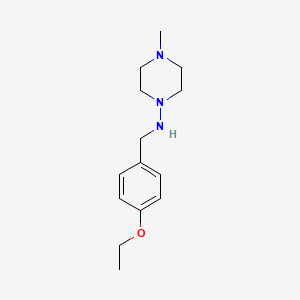
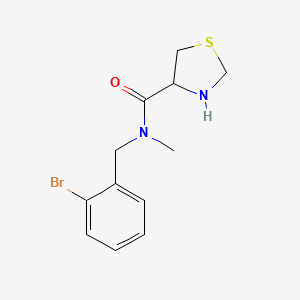
![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
